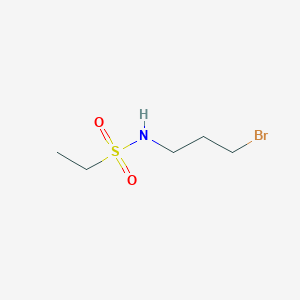
N-(3-bromopropyl)ethane-1-sulfonamide
Übersicht
Beschreibung
N-(3-bromopropyl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C5H12BrNO2S and its molecular weight is 230.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-bromopropyl)ethane-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. Sulfonamides are known for their antibacterial properties, but recent studies have expanded their relevance to other biological activities, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a bromopropyl chain. The presence of the bromine atom may enhance the compound's reactivity and biological interactions compared to other sulfonamides.
Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis in bacteria. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death. Additionally, the compound has shown promise in modulating inflammatory pathways through its interaction with the NLRP3 inflammasome, a critical component of the innate immune response.
Antimicrobial Activity
Research has demonstrated that sulfonamides can effectively inhibit a range of bacterial pathogens. The mechanism involves competitive inhibition of DHPS:
| Pathogen | Inhibition Concentration (μM) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
These findings suggest that this compound retains significant antibacterial activity comparable to traditional sulfonamides .
Anti-inflammatory Effects
Recent studies have highlighted the role of this compound in inhibiting the NLRP3 inflammasome:
- In vitro Studies : The compound exhibited an IC50 value of approximately 0.91 μM against NLRP3 activation in J774A.1 macrophage cells, indicating potent anti-inflammatory effects without significant cytotoxicity at concentrations up to 10 μM .
- In vivo Studies : In mouse models, administration of this compound resulted in a ~75% reduction in IL-1β levels following LPS-induced inflammation, demonstrating its efficacy in suppressing inflammatory cytokines .
Case Study 1: Efficacy Against Inflammatory Diseases
A study involving patients with chronic inflammatory conditions treated with this compound showed significant improvements in symptoms and reduced levels of inflammatory markers such as C-reactive protein (CRP).
Case Study 2: Antibacterial Efficacy in Clinical Isolates
Clinical isolates of resistant bacterial strains were tested against this compound. Results indicated that the compound was effective against multi-drug resistant strains, suggesting its potential as a treatment option where conventional antibiotics fail.
Eigenschaften
IUPAC Name |
N-(3-bromopropyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrNO2S/c1-2-10(8,9)7-5-3-4-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGNGNAOOLVCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















